2-Amino-2-(2-methoxyphenyl)acetonitrile
Overview
Description
2-Amino-2-(2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O It is a nitrile derivative that contains both an amino group and a methoxyphenyl group attached to an acetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with ammonium acetate and potassium cyanide in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired nitrile compound.
Another method involves the use of glycolonitrile and 2-methoxyaniline. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic addition of the amine to the nitrile group, forming the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or amides.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Amino-2-(4-methoxyphenyl)acetonitrile: Similar structure but with the methoxy group in a different position, potentially leading to different chemical and biological properties.
2-Amino-2-(2-chlorophenyl)acetonitrile: Contains a chlorine atom instead of a methoxy group, which can significantly alter its reactivity and applications.
Uniqueness
2-Amino-2-(2-methoxyphenyl)acetonitrile is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDLBUGZAALGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539575 | |
Record name | Amino(2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96929-45-2 | |
Record name | Amino(2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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